molecular formula C21H20N2O B13586939 N-(3,3-Diphenyl-propyl)-isonicotinamide

N-(3,3-Diphenyl-propyl)-isonicotinamide

Cat. No.: B13586939
M. Wt: 316.4 g/mol
InChI Key: FNZXNCPUNGHMCJ-UHFFFAOYSA-N
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Description

N-(3,3-Diphenyl-propyl)-isonicotinamide is a synthetic small molecule characterized by a propyl backbone substituted with two phenyl groups at the 3-position and an isonicotinamide moiety (pyridine-4-carboxamide) (Fig. 1). Its design leverages the pyridine ring’s hydrogen-bonding capacity and the diphenyl groups’ ability to enhance membrane permeability.

![Simplified structural representation of this compound]
Fig. 1: Core structure of this compound.

Properties

Molecular Formula

C21H20N2O

Molecular Weight

316.4 g/mol

IUPAC Name

N-(3,3-diphenylpropyl)pyridine-4-carboxamide

InChI

InChI=1S/C21H20N2O/c24-21(19-11-14-22-15-12-19)23-16-13-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,14-15,20H,13,16H2,(H,23,24)

InChI Key

FNZXNCPUNGHMCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C2=CC=NC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-Diphenyl-propyl)-isonicotinamide typically involves the reaction of 3,3-diphenylpropylamine with isonicotinic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-Diphenyl-propyl)-isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isonicotinamide moiety can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,3-Diphenyl-propyl)-isonicotinamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,3-Diphenyl-propyl)-isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural and functional differences between N-(3,3-Diphenyl-propyl)-isonicotinamide and its closest analogs:

Compound Name Substituent on Propyl Amide Type Pyridine Position Pharmacological Notes
This compound 3,3-Diphenyl Isonicotinamide 4 Target compound; optimized for EPHX2 inhibition
N-(3,3-Diphenyl-propyl)-nicotinamide 3,3-Diphenyl Nicotinamide 3 Reduced binding affinity due to pyridine N-position shift
N-(3,3-Diphenyl-propyl)-2-pyridine-3-ylacetamide 3,3-Diphenyl 2-Pyridinyl acetamide 3 (side chain) Lower metabolic stability; acetamide increases susceptibility to hydrolysis
N-(3-Phenylpropyl)acetamide 3-Phenyl Acetamide N/A Simplified analog; lower lipophilicity and target affinity

Detailed Analysis of Analog Properties

N-(3,3-Diphenyl-propyl)-nicotinamide

This positional isomer differs only in the pyridine nitrogen’s location (position 3 vs. 4). The shift disrupts hydrogen-bonding interactions critical for EPHX2 binding, as demonstrated in molecular docking studies . The 3-pyridine configuration may also reduce solubility due to altered dipole moments.

N-(3,3-Diphenyl-propyl)-2-pyridine-3-ylacetamide

The substitution of the direct amide with an acetamide linker introduces flexibility but reduces enzymatic binding efficiency. The acetamide group’s electron-withdrawing effects may further destabilize interactions with hydrophobic enzyme pockets .

N-(3-Phenylpropyl)acetamide

This analog lacks one phenyl group on the propyl chain, significantly decreasing lipophilicity (logP ≈ 2.1 vs. 4.5 for the diphenyl derivative). Its simpler structure correlates with weaker target engagement but improved aqueous solubility (1000 µg/mL in isooctane) .

Implications for Drug Design

  • Lipophilicity : The 3,3-diphenyl group enhances membrane permeability but may increase off-target binding.
  • Pyridine Position : The 4-pyridine configuration in isonicotinamide optimizes hydrogen bonding with EPHX2’s catalytic residues.
  • Metabolic Stability : Direct amide linkages (as in the target compound) resist hydrolysis better than acetamide derivatives .

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